Benzyltrimethylammonium

Description

Overview of Quaternary Ammonium (B1175870) Compounds in Synthetic Chemistry

Quaternary ammonium compounds (QACs), often called "quats," are a diverse class of organic compounds characterized by a positively charged nitrogen atom bonded to four organic groups, which can be alkyl or aryl groups. wikipedia.orgmdpi.comresearchgate.net This permanent positive charge, independent of pH, is a key feature that distinguishes them from other amine derivatives. wikipedia.org

In synthetic chemistry, QACs are highly versatile and serve various functions:

Phase-Transfer Catalysts (PTCs): One of the most significant applications of QACs is in phase-transfer catalysis. researchgate.netbiomedres.uswikipedia.org PTCs facilitate the transfer of reactants between immiscible phases, such as an aqueous phase and an organic phase, thereby accelerating reaction rates in heterogeneous systems. biomedres.uswikipedia.org This technology is valued for its ability to enable reactions under milder conditions, improve yields and selectivity, and reduce the need for expensive or hazardous solvents. biomedres.us Common QACs used as PTCs include benzyltriethylammonium chloride and tetrabutylammonium (B224687) hydrogen sulfate. trinitti.com.tw

Surfactants and Detergents: The structure of QACs, with a hydrophilic charged head and hydrophobic organic tails, makes them effective surfactants. mdpi.comresearchgate.net This property is utilized in various applications, including detergents, fabric softeners, and hair conditioners. wikipedia.orgmdpi.com

Antimicrobial Agents: Many QACs exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses. mdpi.comacs.org This has led to their widespread use as disinfectants, antiseptics, and preservatives. mdpi.comnih.gov

Reagents and Intermediates: QACs can also act as reagents or intermediates in various organic syntheses. researchgate.net For instance, they are used in the synthesis of certain pharmaceuticals. ontosight.ai

The effectiveness and application of a specific QAC depend on the nature of the organic groups attached to the nitrogen atom, which influences its hydrophilicity, lipophilicity, and steric properties. mdpi.com

Historical Context of Benzyltrimethylammonium Applications in Industrial and Academic Synthesis

This compound chloride (BTMAC) was one of the earliest phase-transfer catalysts to be used on a large scale in the chemical industry. phasetransfercatalysis.com Its application in the production of commodity chemicals dates back to the 1980s, with annual usage exceeding 500 metric tons for the synthesis of aryl glycidyl (B131873) ethers, which are precursors to epoxy resins. phasetransfercatalysis.com The process involved the reaction of bisphenol A with epichlorohydrin, catalyzed by BTMAC. phasetransfercatalysis.com

The low cost of BTMAC, derived from readily available benzyl (B1604629) chloride and trimethylamine (B31210), has been a significant factor in its industrial adoption. phasetransfercatalysis.com The manufacturing process itself is straightforward, involving the reaction of an aqueous solution of trimethylamine with benzyl chloride. phasetransfercatalysis.comphasetransfercatalysis.com

In addition to its role in epoxy resin production, historical industrial applications of BTMAC include its use as:

A solvent for cellulose. nih.govlookchem.comnih.gov

A gelling inhibitor in polyester (B1180765) resins. nih.govlookchem.comnih.gov

A paint dispersant in the rubber industry. nih.govnih.gov

An acrylic dyeing assistant. nih.gov

In academic research, BTMAC has been a subject of study for its catalytic properties and as a representative quaternary ammonium compound. Early research focused on its synthesis and fundamental reactivity. nih.gov For instance, methods for its preparation by reacting benzyl chloride with trimethylamine in ethanol (B145695) or by reacting benzyldimethylamine with methyl chloride were described in the chemical literature. nih.gov

Scope and Significance of this compound in Contemporary Chemical Research

In contemporary chemical research, this compound and its derivatives continue to be relevant in several areas:

Phase-Transfer Catalysis: While newer and sometimes more reactive PTCs have been developed, BTMAC remains a subject of interest due to its low cost and established performance in certain reactions. phasetransfercatalysis.com Research continues to explore its application in various organic transformations, such as the synthesis of alkyl and aryl sulfonamides and the selective oxidation of alcohols. sigmaaldrich.com

Synthesis of Zeolites and Mesoporous Materials: this compound hydroxide (B78521) and other benzyl-containing quaternary ammonium compounds are used as structure-directing agents (SDAs) in the synthesis of zeolites and other crystalline materials. rsc.orgoup.comgoogle.comepo.orggoogle.com These materials have highly ordered pore structures and are crucial as catalysts and sorbents in various industrial processes. For example, this compound hydroxide has been used to synthesize high-silica CHA zeolite and a novel layered silicate (B1173343) known as HUS-7. rsc.orgoup.com

Polymer Chemistry: this compound functional groups are incorporated into polymers to create anion exchange membranes (AEMs) for applications in fuel cells and water electrolyzers. researchgate.netresearchgate.net Research in this area focuses on the stability and conductivity of these functionalized polymers under alkaline conditions. researchgate.netresearchgate.net Poly(vinyl benzyl trimethyl ammonium chloride) has also been studied for its ability to form polyelectrolyte complexes with biomolecules like insulin, which has potential applications in drug delivery. mdpi.com

Organic Synthesis Reagents: this compound hydroxide is used as a base in specific organic reactions, such as aldol (B89426) condensations and the Horner-Wadsworth-Emmons olefination. trinitti.com.twwikipedia.org Polymer-bound this compound tribromide has been developed as a solid-phase brominating agent for phenols, offering advantages in terms of handling and product purification. oup.com

The ongoing research into this compound highlights its continued importance as a versatile and cost-effective chemical tool in both academic and industrial laboratories.

Data Tables

Table 1: Physical and Chemical Properties of this compound Chloride

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₆ClN | ontosight.ai |

| Molecular Weight | 185.69 g/mol | chemicalbook.comsigmaaldrich.com |

| Appearance | White to light yellow crystalline powder | nih.govchemicalbook.com |

| Melting Point | 239-243 °C (decomposes) | nih.govchemicalbook.comsigmaaldrich.com |

| Solubility in Water | 800 g/L | chemicalbook.comsigmaaldrich.com |

| Density | 1.07 g/cm³ at 20 °C | sigmaaldrich.com |

| pH (100 g/L in H₂O) | 6-8 at 20 °C | sigmaaldrich.com |

| CAS Number | 56-93-9 | ontosight.aisigmaaldrich.com |

Table 2: Selected Applications of this compound Compounds in Chemical Synthesis

| Application Area | Specific Use | Compound(s) | Key Findings/Significance | Reference(s) |

| Phase-Transfer Catalysis | Synthesis of aryl glycidyl ethers for epoxy resins | This compound chloride (BTMAC) | One of the first large-scale industrial applications of PTCs, valued for its low cost. | phasetransfercatalysis.com |

| Synthesis of alkyl and aryl sulfonamides | This compound chloride (BTMAC) | Used as a catalyst to facilitate the reaction. | sigmaaldrich.com | |

| Selective oxidation of benzyl alcohol | This compound chloride (BTMAC) | Acts as a catalyst in the oxidation reaction using hydrogen peroxide. | sigmaaldrich.com | |

| Zeolite Synthesis | Structure-Directing Agent (SDA) for high-silica CHA zeolite | This compound hydroxide | Enables the hydrothermal conversion of FAU zeolite into high-silica CHA zeolite. | oup.comelsevierpure.com |

| Structure-Directing Agent (SDA) for layered silicate HUS-7 | This compound hydroxide | Directs the formation of a novel layered silicate with selective phenol (B47542) adsorption properties. | rsc.org | |

| Structure-Directing Agent (SDA) for SSZ-13 zeolite | This compound chloride, this compound hydroxide | Used to synthesize zeolites with controlled particle size and porosity. | google.comepo.org | |

| Polymer Chemistry | Functional group in Anion Exchange Membranes (AEMs) | This compound | Covalently attached to polymer backbones to create hydroxide-conducting membranes for fuel cells. | researchgate.netresearchgate.net |

| Formation of polyelectrolyte complexes | Poly(vinyl benzyl trimethyl ammonium chloride) | Forms nano-sized complexes with insulin, with potential for drug delivery systems. | mdpi.com | |

| Organic Synthesis Reagents | Base in aldol condensation and Horner-Wadsworth-Emmons reactions | This compound hydroxide (Triton B) | A popular and effective organic base for these transformations. | trinitti.com.twwikipedia.org |

| Solid-phase brominating agent | Polymer-bound this compound tribromide | Allows for the quantitative bromination of phenols with easy separation of the reagent. | oup.com |

Structure

3D Structure

Properties

IUPAC Name |

benzyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N/c1-11(2,3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUGRGFIHBUKRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

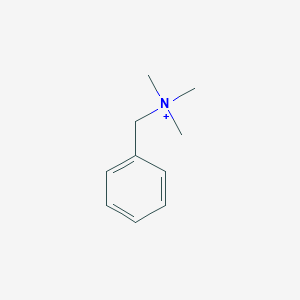

C[N+](C)(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100-85-6 (hydroxide), 122-08-7 (methoxide), 4525-46-6 (iodide), 5350-41-4 (bromide), 56-93-9 (chloride), 6427-70-9 (hexafluorophosphate(1-)), 73680-73-6 (carbonate[2:1]) | |

| Record name | Benzyltrimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014800249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8047977 | |

| Record name | Benzyltrimethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14800-24-9 | |

| Record name | Benzyltrimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014800249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyltrimethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzyltrimethylammonium Compounds

Classical Synthesis Routes for Benzyltrimethylammonium Salts

The traditional and most common method for synthesizing this compound salts is through the quaternization of tertiary amines. This reaction, a cornerstone of ammonium (B1175870) salt synthesis, involves the direct alkylation of a tertiary amine with a benzyl (B1604629) halide.

Quaternization Reactions of Tertiary Amines with Benzyl Halides

The quaternization of tertiary amines with benzyl halides is a classic example of a Menshutkin reaction, a type of nucleophilic substitution (SN2) reaction. tue.nlwikipedia.org In this process, the lone pair of electrons on the nitrogen atom of a tertiary amine, such as trimethylamine (B31210), attacks the electrophilic benzylic carbon of a benzyl halide. This results in the displacement of the halide ion and the formation of a new carbon-nitrogen bond, yielding the quaternary ammonium salt. tue.nlnih.gov

The general reaction can be represented as follows: N(CH₃)₃ + C₆H₅CH₂X → [C₆H₅CH₂N(CH₃)₃]⁺X⁻

Where X represents a halogen (Cl, Br, I).

The reactivity of the benzyl halide is a crucial factor in this reaction. Benzyl halides are excellent reactants for SN2 processes. wikipedia.org The reactivity order for the halides is generally I > Br > Cl, with alkyl iodides being superior alkylating agents compared to bromides, which are in turn more reactive than chlorides. wikipedia.org For instance, this compound chloride can be prepared by reacting benzyl chloride with trimethylamine. nih.govnih.gov Similarly, this compound iodide is synthesized from the reaction of N,N-dimethylbenzylamine with methyl iodide. orgsyn.org

The reaction is typically carried out by heating the reactants, often in a suitable solvent. nih.gov For example, this compound chloride can be synthesized by heating benzyl chloride and trimethylamine in absolute ethanol (B145695) to boiling. nih.govnih.gov Another approach involves dissolving phenylmethyl chloride (benzyl chloride) in ether and adding an excess of trimethylamine (25% in methanol). nih.gov

Solvent Considerations in this compound Salt Synthesis

The choice of solvent plays a significant role in the rate and efficiency of the quaternization reaction. The Menshutkin reaction is sensitive to the solvent's polarity. researchgate.net Generally, polar solvents accelerate the reaction rate. wikipedia.orgsemanticscholar.org This is because the transition state of the SN2 reaction between a tertiary amine and an alkyl halide is more polar than the reactants, and a polar solvent stabilizes this charged transition state, thus lowering the activation energy. tue.nlsemanticscholar.org

A variety of polar solvents are commonly used, including alcohols (like ethanol and methanol), acetonitrile, and dimethylformamide (DMF). wikipedia.orggoogle.comgoogleapis.com Research has shown that aprotic polar solvents can enhance the reaction rate more than protic polar solvents. tue.nl The dielectric constant of the solvent is a key factor; an increase in the dielectric constant of the medium generally leads to an increased reaction rate. semanticscholar.org This indicates that the transition state is highly polar or charged. semanticscholar.org

Interestingly, the presence of water in the reaction system has been found to remarkably shorten the reaction time and increase the conversion rate of the tertiary amine to the corresponding quaternary ammonium salt. google.comgoogleapis.com The reaction can be effectively carried out in water or a water-containing organic solvent. google.comgoogleapis.com When using a water-containing organic solvent, the amount of water should be at least equimolar to the benzyl halide. google.comgoogleapis.com

| Reactants | Solvent(s) | Temperature | Product | Reference |

| Benzyl chloride, Trimethylamine | Absolute ethanol | Boiling | This compound chloride | nih.govnih.gov |

| Phenylmethyl chloride, Trimethylamine (25% in methanol) | Ether | Not specified | This compound chloride | nih.gov |

| Benzyl bromide or chloride, Trimethylamine (33% in ethanol) | Tetrahydrofuran, Ethanol | 20°C | This compound chloride or bromide | chemicalbook.com |

| N,N-Dimethylbenzylamine, Methyl iodide | Absolute ethanol | Reflux | This compound iodide | orgsyn.org |

Advanced Synthetic Approaches for this compound Derivatives

Beyond the classical synthesis of simple halide salts, various advanced methodologies have been developed to prepare other important this compound derivatives, including the hydroxide (B78521), specific halides, and other anionic counterparts like methoxide.

Preparation of this compound Hydroxide

This compound hydroxide, also known as Triton B, is a strong organic base with numerous applications. rx-sol.comwikipedia.org It is typically prepared from a this compound halide salt. One common laboratory and industrial method involves the reaction of this compound chloride with a strong base like sodium hydroxide or potassium hydroxide to liberate the hydroxide form. guidechem.comgoogle.com

An alternative and more advanced method for producing high-purity this compound hydroxide is through continuous electrolysis. google.com This process utilizes a three-chamber, two-membrane electrolytic cell with an aqueous solution of this compound chloride as the raw material in the anode chamber. google.com This method can yield a product with very low levels of metal and chloride ion impurities. google.com

Purification of this compound hydroxide solutions can be achieved by decolorizing with charcoal and then evaporating the solvent under reduced pressure to obtain a syrup, which is then dried. chemicalbook.com

Synthesis of this compound Halides (e.g., Chloride, Iodide, Dichloroiodide)

The synthesis of this compound halides is generally achieved through the quaternization reactions described in section 2.1.1.

This compound chloride is synthesized by the reaction of benzyl chloride with trimethylamine. nih.govnih.gov

This compound iodide can be prepared by reacting N,N-dimethylbenzylamine with methyl iodide. orgsyn.org

A more complex halide derivative is This compound dichloroiodide . This compound is a versatile phase transfer catalyst and has applications in the formulation of antimicrobial agents. chemimpex.com It can be synthesized and is commercially available as a yellow crystalline powder. chemimpex.comsigmaaldrich.com

Derivatization to this compound Methoxide and other Anionic Counterparts

This compound compounds with different anionic counterparts can be prepared through ion exchange reactions or by starting with the hydroxide and neutralizing it with the desired acid.

This compound methoxide is prepared from this compound chloride. The synthesis involves the reaction of sodium metal with anhydrous ethanol to form sodium ethoxide. This is then reacted with a solution of this compound chloride in ethanol. The resulting sodium chloride precipitate is filtered off, leaving a solution of this compound ethoxide. orgsyn.org A similar procedure can be used to prepare this compound methoxide by using methanol instead of ethanol. orgsyn.org

Other derivatives, such as This compound acetate , can be synthesized for specific applications like dissolving cellulose. chemicalbook.comresearchgate.net This is typically achieved by reacting the corresponding halide with a source of the acetate anion.

| Derivative | Precursor(s) | Key Reagents/Method | Reference |

| This compound hydroxide | This compound chloride | Sodium hydroxide or Potassium hydroxide | guidechem.comgoogle.com |

| This compound hydroxide | This compound chloride | Continuous electrolysis | google.com |

| This compound dichloroiodide | Not specified | Not specified | chemimpex.com |

| This compound ethoxide | This compound chloride, Sodium | Anhydrous ethanol | orgsyn.org |

| This compound methoxide | This compound chloride, Sodium | Anhydrous methanol | orgsyn.org |

| This compound acetate | This compound halide | Acetate source | chemicalbook.comresearchgate.net |

Synthesis of Polymeric this compound Structures

The synthesis of polymeric structures containing the this compound moiety can be broadly categorized into two primary approaches: the polymerization of functionalized monomers already containing the this compound group, and the post-polymerization modification of a pre-existing polymer backbone. These methods allow for the creation of a diverse range of polymer architectures, including homopolymers, and block copolymers.

Polymerization of Functionalized Monomers

A direct and common method for synthesizing polymeric this compound structures is the polymerization of monomers such as (vinylbenzyl)trimethylammonium chloride (VBTAC). sigmaaldrich.com This monomer possesses a vinyl group that is amenable to various polymerization techniques. sigmaaldrich.com

Controlled radical polymerization techniques are frequently employed to achieve polymers with well-defined molecular weights and low polydispersity. Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a versatile method used for synthesizing poly(vinyl benzyl trimethylammonium chloride) (PVBTMAC) homopolymers and block copolymers. mdpi.comacs.orgnih.gov For instance, the RAFT polymerization of VBTAC can be initiated by radical initiators like 4,4'-Azobis(4-cyanovaleric acid) (ACVA) using a suitable chain transfer agent such as 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD). mdpi.com This approach has been successfully used to create block copolymers like poly[oligo(ethylene glycol) methacrylate]-b-poly[(vinyl benzyl trimethylammonium chloride)] (POEGMA-b-PVBTMAC) for various applications. mdpi.com

Atom Transfer Radical Polymerization (ATRP) is another powerful technique for this purpose. It has been used to synthesize block copolymers such as polystyrene-b-poly(vinyl benzyl trimethylammonium tetrafluoroborate) (PS-b-[PVBTMA][BF4]) through the sequential addition of monomers. The process involves polymerizing styrene (B11656) first to create a polystyrene macroinitiator, followed by the polymerization of the vinylthis compound monomer.

Post-Polymerization Modification

An alternative strategy involves the chemical modification of a pre-formed polymer. This typically begins with the synthesis of a precursor polymer, which is then functionalized with trimethylamine.

A widely used precursor is poly(vinylbenzyl chloride) (PVBC). aip.orgaip.org PVBC itself is synthesized via free-radical polymerization of 4-vinylbenzyl chloride (VBC). aip.orgukm.my Initiators such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) are used to initiate the polymerization in various solvents like tetrahydrofuran (THF), toluene (B28343), xylene, or 1,4-dioxane. aip.orgukm.my Once PVBC is obtained, it is quaternized by treatment with trimethylamine. aip.orgaip.org The efficiency of this amination reaction can be influenced by the choice of solvent, with dimethylformamide (DMF) and tetrahydrofuran (THF) showing high efficacy. aip.orgaip.orgresearchgate.net

This modification approach is not limited to polystyrene-based backbones. Other aromatic polymers, such as poly(phenylene oxide) (PPO), can also be functionalized. The process for PPO involves either chloromethylation or benzylic bromination of the polymer backbone, followed by the quaternization reaction with trimethylamine to introduce the this compound groups.

The resulting polymers are typically characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm their chemical structure. aip.orgresearchgate.net Thermal properties are often evaluated by Thermogravimetric Analysis (TGA), which has shown that poly(benzyl trimethylammonium chloride) is thermally stable up to 230°C. aip.orgaip.orgresearchgate.net Elemental analysis is also used to quantify the nitrogen content, which corresponds to the degree of successful amination. aip.orgresearchgate.net

Table 1: Selected Synthetic Methodologies for Polymeric this compound Structures

| Polymerization Method | Starting Material(s) | Key Reagents | Resulting Polymer Structure |

|---|---|---|---|

| Free Radical Polymerization & Post-Modification | 4-vinylbenzyl chloride (VBC), Trimethylamine | Benzoyl Peroxide (Initiator) aip.orgaip.org | Poly(benzyl trimethylammonium chloride) aip.orgaip.org |

| RAFT Polymerization | (Vinylbenzyl)trimethylammonium chloride (VBTAC) | ACVA (Initiator), CPAD (Chain Transfer Agent) mdpi.com | Poly(vinyl benzyl trimethylammonium chloride) (PVBTMAC) mdpi.com |

| ATRP | Styrene, (Vinylbenzyl)trimethylammonium tetrafluoroborate | CuBr, HMTETA (Catalyst System) | Polystyrene-b-poly(vinyl benzyl trimethylammonium tetrafluoroborate) |

Table 2: Research Findings on the Synthesis of Poly(benzyl trimethylammonium chloride) via Post-Polymerization Modification of PVBC

| Precursor Polymer | Amination Reagent | Solvent | Key Finding |

|---|---|---|---|

| Poly(vinylbenzyl chloride) (PVBC) | Trimethylamine | Tetrahydrofuran (THF) | Resulted in a high nitrogen content (20.1%) as determined by elemental analysis. aip.orgresearchgate.net |

| Poly(vinylbenzyl chloride) (PVBC) | Trimethylamine | Dimethylformamide (DMF) | Yielded a similarly high nitrogen content (19.9%), indicating THF can be an effective alternative to DMF. aip.orgresearchgate.net |

| Poly(vinylbenzyl chloride) (PVBC) | Trimethylamine | Water, Ethanol, THF, DMF | The resulting aminated polymer exhibited thermal stability up to 230°C according to TGA. aip.orgaip.org |

Catalysis Mediated by Benzyltrimethylammonium Systems

Phase Transfer Catalysis (PTC) with Benzyltrimethylammonium

Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different, immiscible phases, typically an aqueous phase and an organic phase. This compound salts are a class of quaternary ammonium (B1175870) compounds frequently employed as phase-transfer catalysts. They enhance reaction rates by transporting a reactant, usually an anion, from the aqueous phase into the organic phase where the other reactant resides. nbinno.com This overcomes the insolubility barrier, allowing the reaction to proceed under milder conditions and often with higher selectivity and yields. nbinno.com

Fundamental Principles and Mechanistic Aspects of this compound in PTC

The efficacy of this compound as a phase-transfer catalyst is rooted in its amphiphilic nature. The positively charged quaternary ammonium head is hydrophilic, while the benzyl (B1604629) and methyl groups confer lipophilicity. This dual character allows it to interact with both aqueous and organic phases, acting as a shuttle for reactive anions across the phase boundary. nbinno.com

The primary mechanism by which this compound facilitates reactions is the interfacial mechanism. This process involves a series of equilibria and transport steps occurring at the liquid-liquid interface.

Anion Exchange at the Interface : The this compound cation (Q⁺) initially resides in the organic phase, typically as a salt with its original counter-ion (e.g., chloride, X⁻). At the interface, it exchanges this counter-ion for a more reactive anion (Y⁻) from the aqueous phase. This forms a new ion pair, [Q⁺Y⁻].

Equation : Q⁺X⁻ + Y⁻(aq) ⇌ Q⁺Y⁻ + X⁻(aq)

Transport into the Organic Phase : The newly formed lipophilic ion pair, [Q⁺Y⁻], diffuses from the interface into the bulk of the organic phase. This step is crucial as it dramatically increases the concentration of the reactive anion in the medium containing the organic substrate. nbinno.com

Reaction in the Organic Phase : Within the organic phase, the "naked" anion (Y⁻) is highly reactive due to its reduced solvation shell compared to the aqueous phase. It reacts with the organic substrate (RZ) to form the desired product (RY). The original catalyst counter-ion is regenerated in this step, now paired with the leaving group from the substrate (Z⁻).

Equation : Q⁺Y⁻ + RZ(org) → RY(org) + Q⁺Z⁻

Catalyst Regeneration : The catalyst ion pair, [Q⁺Z⁻], diffuses back to the interface, where the Z⁻ anion is exchanged for another reactive Y⁻ anion from the aqueous phase, thus completing the catalytic cycle.

This continuous shuttling of anions across the phase boundary by the this compound catalyst allows the reaction to proceed efficiently. nbinno.com

The specific structure of the quaternary ammonium cation plays a pivotal role in the efficiency of the phase-transfer process. For this compound chloride (BTMAC), two key structural features influence its catalytic activity: the number of carbon atoms and the accessibility of the positive charge on the nitrogen atom.

Cation Accessibility (q-value) : The accessibility of the positive charge on the quaternary nitrogen influences the tightness of the ion pair formed with the transported anion. A more exposed positive charge leads to a tighter, more stable ion pair, which in turn can reduce the reactivity of the anion in the organic phase. The accessibility is quantified by a parameter known as the "q-value." this compound has a q-value of 3.14, which is considered high. This high accessibility results in the formation of tight ion pairs, which can lead to lower catalytic reactivity compared to other quaternary ammonium salts with bulkier groups that sterically hinder the positive center and promote the formation of looser, more reactive ion pairs. safrole.com

Despite sometimes showing lower reactivity than bulkier catalysts, the low cost of BTMAC, derived from commodity benzyl chloride and trimethylamine (B31210), makes it a commercially attractive option for certain industrial processes, particularly in polymer applications. safrole.com

The choice of the organic solvent is a critical parameter that can significantly impact the performance of a PTC system mediated by this compound. The solvent influences both the rate of anion transfer and the intrinsic reaction rate in the organic phase.

Polar Aprotic Solvents : Solvents like dichloromethane (B109758) are often used because they effectively dissolve a wide range of quaternary ammonium salts, including this compound, and are sufficiently polar to speed up both the phase transfer and the intrinsic reaction rate. However, caution is needed as some solvents, like methylene (B1212753) chloride, can act as alkylating agents in the presence of strong nucleophiles.

Non-polar Solvents : Non-polar solvents such as toluene (B28343) or hexane (B92381) are also commonly employed. In these systems, the ion pair between the this compound cation and the transported anion is less solvated, which can enhance the anion's reactivity. These solvents are particularly favored in asymmetric PTC, as they maximize the crucial interactions between the counter-ions.

Solvent-Free Conditions : In cases where one of the reactants or the product is a liquid at the reaction temperature, it is sometimes possible to run the reaction without any additional organic solvent. This "solvent-free" approach is highly desirable from a green chemistry perspective, as it simplifies workup and reduces waste.

Ultimately, the optimal solvent system depends on a balance of factors including the solubility of the catalyst and substrate, the desired reactivity, and the stability of the catalyst and reactants under the reaction conditions.

Applications of this compound in Organic Synthesis via PTC

This compound and its derivatives are versatile catalysts for a wide array of organic transformations. Their ability to facilitate reactions between immiscible phases makes them invaluable in synthesizing a range of fine chemicals, pharmaceuticals, and polymers.

Nucleophilic substitution (SN2) reactions are among the most common and successful applications of this compound-mediated PTC. The catalyst efficiently transports nucleophiles from an aqueous or solid phase into an organic phase to react with an electrophilic substrate.

A prominent application is the Williamson ether synthesis , where an alkoxide or phenoxide ion is transferred to react with an alkyl halide. For instance, this compound hydroxide (B78521) can be used to deprotonate phenols in the aqueous phase, and the resulting phenoxide is then shuttled into the organic phase to be alkylated. This method avoids the need for strong bases like sodium hydride and expensive anhydrous aprotic solvents.

Another significant application is in cyanation reactions . This compound catalysts facilitate the reaction of alkyl halides (especially benzyl halides) with alkali metal cyanides (e.g., NaCN, KCN). The catalyst extracts the cyanide anion (CN⁻) from the aqueous or solid phase into the organic phase, where it displaces a halide from the organic substrate to form a nitrile. This is a crucial step in the synthesis of many pharmaceutical intermediates, such as phenylacetic acid, which can be obtained by the hydrolysis of benzyl cyanide. safrole.com

Below is a table summarizing representative nucleophilic substitution reactions catalyzed by this compound systems.

| Substrate | Reagent | Catalyst | Solvent/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Benzyl Chloride | Sodium Cyanide (aq) | This compound Chloride | Dichloromethane, Reflux | Benzyl Cyanide | High |

| Phenol (B47542) | Benzyl Bromide | This compound Chloride | aq. NaOH / Chlorobenzene, 70°C | Benzyl Phenyl Ether | 95 |

| 2-Naphthol | Ethyl Bromide | This compound Chloride | aq. NaOH / Dichloromethane, RT | 2-Ethoxynaphthalene | 92 |

| Benzyl Bromide | Potassium Acetate | This compound Chloride | Acetonitrile, Reflux | Benzyl Acetate | 98 |

| 1-Bromooctane | Sodium Azide | This compound Chloride | Water / Toluene, 100°C | 1-Azidooctane | 90 |

Carbene Reactions

This compound-based phase-transfer catalysts are effective in mediating reactions involving carbenes, particularly dihalocarbenes. A prominent example is the dichlorocyclopropanation of alkenes. In these reactions, the catalyst facilitates the generation of dichlorocarbene (B158193) (:CCl₂) at the interface of a biphasic system—typically an aqueous solution of sodium hydroxide and an organic phase containing chloroform (B151607) and the alkene substrate.

The closely related catalyst, benzyltriethylammonium chloride (BTEAC), has been studied extensively in the dichlorocyclopropanation of styrene (B11656) and α-methyl styrene. libretexts.orgyoutube.comresearchgate.net The quaternary ammonium cation pairs with the trichloromethanide anion (⁻CCl₃), formed by the deprotonation of chloroform by hydroxide, and transports it into the organic phase. Subsequent α-elimination of a chloride ion generates the highly reactive dichlorocarbene, which then adds to the alkene to form the corresponding dichlorocyclopropane derivative. youtube.com The use of a phase-transfer catalyst like BTEAC significantly increases the yield of the dichlorocyclopropane adduct by efficiently transferring the carbene precursor into the organic medium where the alkene is present. youtube.com The reaction rate is influenced by several parameters, including stirring speed, temperature, and the concentrations of the catalyst and sodium hydroxide. youtube.com

Table 1: Dichlorocyclopropanation of Alkenes using Benzyl-substituted Quaternary Ammonium Salt Catalysts

| Alkene | Catalyst | Base | Organic Phase | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Styrene | Benzyltriethylammonium bromide | 40% aq. NaOH | Chloroform | 1,1-dichloro-2-phenylcyclopropane | High | researchgate.net |

Alkylation Reactions (C-, N-, O-, S-Alkylation)

Phase-transfer catalysis employing this compound salts is a powerful methodology for various alkylation reactions, including the formation of carbon-carbon (C-), carbon-nitrogen (N-), carbon-oxygen (O-), and carbon-sulfur (S-) bonds. organic-chemistry.orgopenstax.org The catalyst functions by transporting the nucleophilic anion (e.g., carbanion, amide, phenoxide, or thiolate) from the aqueous or solid phase into the organic phase, where it can react with an alkylating agent. libretexts.org

C-Alkylation: this compound and related salts catalyze the C-alkylation of compounds with active methylene groups, such as phenylacetonitrile (B145931) and ethyl acetoacetate (B1235776). For instance, in the alkylation of ethyl acetoacetate with various alkyl halides, the use of benzyltriethylammonium chloride (TEBAC) as a phase-transfer catalyst in a solid-liquid system under microwave conditions has been shown to produce C-alkylated derivatives in yields ranging from 59% to 82%.

N-Alkylation: The N-alkylation of various nitrogen-containing compounds, including amines, imides, and heterocycles like indole (B1671886) and carbazole, is effectively promoted by phase-transfer catalysts. These catalysts facilitate the deprotonation of the N-H bond by a base (like solid potassium carbonate or aqueous sodium hydroxide) and transfer the resulting anion into the organic phase for reaction with an alkyl halide. While specific examples often utilize catalysts like tetrabutylammonium (B224687) bromide (TBAB), the principle is broadly applicable to this compound salts for the synthesis of N-alkylated products.

O-Alkylation: The Williamson ether synthesis, particularly the O-alkylation of phenols, is a classic application of phase-transfer catalysis. This compound systems can transfer the phenoxide anion, generated by the reaction of a phenol with a base, into an organic solvent to react with an alkyl halide, producing high yields of the corresponding ether.

S-Alkylation: The synthesis of thioethers (sulfides) via the S-alkylation of thiols is readily achieved under phase-transfer conditions. The catalyst transports the thiolate anion, formed by deprotonating a thiol with a base, across the phase boundary to react with an alkylating agent. This method is general for a wide range of thiols (aromatic and aliphatic) and alkyl halides.

Table 2: Representative PTC Alkylation Reactions

| Alkylation Type | Substrate | Alkylating Agent | Catalyst System (Analogue) | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| C-Alkylation | Ethyl acetoacetate | Benzyl bromide | Benzyltriethylammonium chloride / K₂CO₃-KOH | Ethyl 2-benzyl-3-oxobutanoate | 59-82 | |

| N-Alkylation | Imides | Benzyl bromide | Tetrabutylammonium bromide / K₂CO₃ | N-benzyl imides | High | |

| O-Alkylation | Phenol | Alkyl halide | Tetrabutylammonium bromide / aq. NaOH | Phenyl ether | High |

Aldol (B89426) Condensation Reactions, including Nitroaldol Condensation

This compound hydroxide, often known by the trade name Triton B, is a strong organic base and an effective catalyst for aldol and nitroaldol (Henry) reactions. In these reactions, it functions as a base to deprotonate an active methylene compound, generating a nucleophilic enolate or nitronate anion that subsequently attacks a carbonyl electrophile.

In a notable example, this compound hydroxide was used as a phase-transfer catalyst for the cross-Aldol condensation of isobutyraldehyde (B47883) and formaldehyde (B43269) to produce hydroxypivaldehyde, a precursor to neopentyl glycol. This reaction, conducted at 20 °C, resulted in a nearly quantitative yield and approximately 100% selectivity for the desired product.

The Henry reaction, or nitroaldol reaction, involves the addition of a nitroalkane to an aldehyde or ketone. As a base-catalyzed carbon-carbon bond-forming reaction, it falls within the scope of reactions efficiently promoted by this compound hydroxide, which can generate the required nitronate anion from the nitroalkane.

Table 3: this compound Hydroxide-Catalyzed Cross-Aldol Condensation

| Aldehyde 1 | Aldehyde 2 | Catalyst | Temperature (°C) | Product | Yield (%) | Selectivity (%) | Reference |

|---|

Dehydration Reactions

Base-catalyzed dehydration reactions can be promoted by this compound hydroxide (Triton B). A key application of this catalysis is the dehydration of the β-hydroxy aldehyde or ketone adducts formed during aldol additions. The formation of a conjugated α,β-unsaturated carbonyl system provides the thermodynamic driving force for this elimination of water. openstax.org This reaction often occurs in situ upon heating the aldol adduct in the presence of a base. youtube.com The mechanism typically proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) pathway, where the catalyst removes an acidic α-hydrogen to form an enolate, which then eliminates the β-hydroxyl group. youtube.com

Esterification and Transesterification Reactions

This compound salts serve as effective catalysts in both esterification and transesterification reactions. In the esterification of carboxylic acids with benzyl chloride, quaternary ammonium carboxylates act as phase-transfer catalysts.

In the field of biodiesel production, this compound hydroxide has been noted for its ability to assist in the in situ transesterification of triglycerides. libretexts.orgyoutube.com Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This compound chloride (BTMAC) has been employed in industrial PTC applications for transesterification. libretexts.org Furthermore, deep eutectic solvents (DES) based on this compound chloride and hydrogen bond donors like p-toluenesulfonic acid have been used as catalysts for the esterification of acetic acid with benzyl alcohol, achieving moderate conversions under specific conditions. researchgate.net

Selective Oxidation Reactions (e.g., Benzyl Alcohol Oxidation)

Phase-transfer catalysis using this compound-related systems is a valuable technique for the selective oxidation of alcohols. These reactions are often performed in biphasic systems where the oxidizing agent (e.g., hypochlorite (B82951), permanganate, or hydrogen peroxide complex) resides in the aqueous phase. The PTC transfers the oxidant anion into the organic phase to react with the alcohol.

For example, the oxidation of benzyl alcohol to benzaldehyde (B42025) has been carried out using sodium hypochlorite as the oxidant in a toluene/water system, catalyzed by cetyltrimethylammonium bromide. This system achieved a benzaldehyde yield of approximately 90% with 100% selectivity at conversions below 80%. Similarly, benzyltriethylammonium chloride has been used to form a tetrakis(benzyltriethylammonium) octamolybdate catalyst, which, when activated by hydrogen peroxide, selectively oxidizes benzyl alcohol to benzaldehyde.

Synthesis of Sulfonamides and Thioesters

This compound systems are also utilized in the synthesis of sulfur-containing functional groups.

Sulfonamides: this compound hydroxide (Triton B) serves as an effective base for the synthesis of activated ynesulfonamides and tertiary enesulfonamides. libretexts.orgyoutube.com This application highlights its role as a strong organic base capable of facilitating the specific transformations required for the formation of these specialized sulfonamide structures.

Thioesters: The synthesis of thioesters from thiols and acyl chlorides can be efficiently conducted under phase-transfer catalysis conditions. While many examples in the literature use tetrabutylammonium salts, the underlying principle is directly applicable to this compound catalysts. In a typical procedure, a thiophenol is treated with an acyl chloride in a biphasic system of dichloromethane and aqueous sodium hydroxide, with the PTC facilitating the transfer of the thiolate anion into the organic phase for acylation.

Horner-Wadsworth-Emmons Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, typically with high E-selectivity. wikipedia.orgorganic-chemistry.org In certain modifications of this reaction, this compound hydroxide, commonly known as Triton B, has been employed as a base to facilitate the olefination.

Research has shown that the reaction of specific phosphonate (B1237965) reagents, such as ethyl (diarylphosphono)acetates, with various aldehydes in the presence of Triton B can be utilized for the synthesis of Z-unsaturated esters. researchgate.net For instance, the use of ethyl [bis(o-isopropylphenyl)phosphono]acetate and Triton B in THF solvent resulted in the formation of the corresponding Z-unsaturated ester with 99% selectivity. researchgate.net This demonstrates the influence of the base and the phosphonate structure on steering the stereochemical outcome of the HWE reaction away from the typically favored E-isomer.

The function of this compound hydroxide is to deprotonate the phosphonate ester, generating the nucleophilic phosphonate carbanion that subsequently attacks the aldehyde. The choice of base and reaction conditions is critical in controlling the stereoselectivity of the resulting alkene.

Heterogeneous Phase Transfer Catalysis Incorporating this compound Moieties

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases. nbinno.com this compound salts are effective phase-transfer catalysts, shuttling anions from an aqueous phase to an organic phase where the reaction occurs. phasetransfercatalysis.com To simplify catalyst separation and recycling, these moieties can be immobilized on solid supports, creating heterogeneous catalysts.

Polystyrene has been a common support for this purpose. Quaternary ammonium salts, including this compound derivatives, can be chemically bonded to a polystyrene matrix. acs.org These polymer-supported catalysts, often termed triphase catalysts, offer the advantages of easy removal from the reaction mixture by simple filtration, potential for reuse, and suitability for continuous flow reactor systems. researchgate.net Despite these benefits, a common challenge has been their reduced activity compared to their soluble counterparts, which has limited their industrial adoption. researchgate.net However, studies on specific reactions, such as the esterification of benzyl chloride with aqueous sodium acetate, have shown that a triphase catalyst can exhibit higher reactivity than its soluble analogs. researchgate.net

The catalytic activity of these supported systems is influenced by factors such as the structure of the polymer support (e.g., microporous gel-type vs. macroporous), the degree of cross-linking, and the lipophilicity of the catalytic sites. researchgate.net

Transition Metal-Catalyzed Reactions with this compound Salts

In addition to their role in phase-transfer catalysis, this compound salts have emerged as important substrates in transition metal-catalyzed cross-coupling reactions, where the C–N bond of the ammonium salt is activated and cleaved.

Palladium-Catalyzed Coupling Reactions: Sonogashira Coupling of Benzylic Ammonium Salts with Alkynes

A significant advancement in cross-coupling chemistry has been the development of a palladium-catalyzed Sonogashira coupling reaction between benzylic trimethylammonium salts and terminal alkynes. This method provides an efficient route to synthesize internal alkynes through the cleavage of a C(sp³)–N bond and the formation of a new C(sp³)–C(sp) bond. The reaction demonstrates a broad substrate scope and high tolerance for various functional groups.

Optimal conditions for this transformation have been identified as using Pd(PPh₃)₄ as the catalyst, K₂CO₃ as the base, and a mixed solvent system of toluene and DMSO at 100°C. A variety of internal alkynes have been synthesized in good to excellent yields using this protocol.

| This compound Salt | Alkyne | Yield (%) |

|---|---|---|

| This compound triflate | Phenylacetylene | 93 |

| 4-Methylthis compound triflate | Phenylacetylene | 91 |

| 4-Methoxythis compound triflate | Phenylacetylene | 85 |

| 4-Fluorothis compound triflate | Phenylacetylene | 82 |

| This compound triflate | 4-Ethynyltoluene | 92 |

| This compound triflate | 1-Octyne | 75 |

| This compound triflate | 3,3-Dimethyl-1-butyne | 78 |

Table 1: Selected examples of palladium-catalyzed Sonogashira coupling of this compound salts with terminal alkynes.

Other Metal-Mediated Transformations

Beyond palladium catalysis, this compound salts have been utilized in other metal-mediated transformations. A notable example is a visible-light-driven, nickel-catalyzed reductive cross-coupling reaction of this compound triflates with aryl bromides. rsc.orgrsc.org This reaction enables the synthesis of diarylmethanes, which are important structural motifs in medicinal chemistry. The method is advantageous as it proceeds under mild conditions and avoids the need for stoichiometric metal-reducing agents. rsc.org Mechanistic studies suggest that the reaction may proceed through the formation of benzyl radicals generated via photocatalysis. rsc.org This represents an innovative approach to the reductive coupling of quaternary ammonium salts. rsc.org

This compound in Redox Catalysis

This compound cations can be paired with polyhalide anions to form stable, solid reagents that serve as convenient and selective oxidizing agents for a range of organic substrates. These reagents are often easier to handle than elemental halogens.

Oxidation Reactions by this compound Polyhalides (e.g., Tribromide, Chlorobromate, Dichloroiodate)

This compound Tribromide (BTMAB) has been widely used as an effective oxidizing agent. It readily oxidizes various functional groups, including alcohols, diols, and aldehydes. rsc.orgresearchgate.netresearchgate.net The oxidation of benzyl alcohols with BTMAB in aqueous acetic acid yields the corresponding benzaldehydes. rsc.org Kinetic studies suggest the reaction involves a synchronous cleavage of the α-C–H and O–H bonds. rsc.org Vicinal diols undergo glycol-bond fission to yield carbonyl compounds, while other diols are oxidized to hydroxycarbonyl (B1239141) compounds via a hydride ion transfer mechanism. researchgate.net

| Substrate | Oxidizing Agent | Product | Yield (%) |

|---|---|---|---|

| Benzyl alcohol | BTMAB | Benzaldehyde | 95 |

| 4-Methoxybenzyl alcohol | BTMAB | 4-Methoxybenzaldehyde | 92 |

| Ethanediol | BTMAB | Formaldehyde | - |

| Benzaldehyde | BTMACB | Benzoic acid | - |

| 4-Nitrobenzaldehyde | BTMACB | 4-Nitrobenzoic acid | - |

| Mandelic acid | BTMACI | Phenylglyoxylic acid | - |

| Lactic acid | BTMACI | Pyruvic acid | - |

Table 2: Examples of Oxidation Reactions Using this compound Polyhalides.

This compound Chlorobromate (BTMACB) is another effective oxidizing agent. It has been used for the oxidation of monosubstituted benzaldehydes to their corresponding benzoic acids in aqueous acetic acid. acs.org The reaction is first-order with respect to both the aldehyde and BTMACB. acs.org It also oxidizes aliphatic alcohols to the corresponding carbonyl compounds, with the proposed mechanism involving a hydride transfer from the alcohol to the chlorobromate ion. researchgate.net

This compound Dichloroiodate (BTMACI) , often used in the presence of zinc chloride, is a versatile reagent for various transformations, including the oxidation of α-hydroxy acids (like lactic and mandelic acid) to the corresponding oxo acids. researchgate.net The reactive oxidizing species is postulated to be [PhCH₂Me₃N]⁺[IZn₂Cl₆]⁻. The reaction mechanism is believed to involve the transfer of a hydride ion to the oxidant, which is supported by a significant kinetic isotope effect observed in the oxidation of α-deuteriomandelic acid. researchgate.net

Mechanistic Studies of Oxidative Processes

The catalytic activity of this compound (BTMA) compounds in oxidative processes has been the subject of detailed mechanistic and kinetic studies. One prominent example is the oxidation of various diols by this compound tribromide (BTMAB). Research into the kinetics of these reactions, conducted in a 3:7 (v/v) acetic acid-water mixture, reveals a complex mechanism that depends on the structure of the diol substrate. researchgate.net

The reaction is consistently first-order with respect to the concentration of BTMAB. researchgate.net However, the kinetics concerning the diol concentration follow a Michaelis-Menten type model, which suggests the formation of an intermediate complex prior to the rate-determining step. It is postulated that the tribromide ion (Br₃⁻) is the reactive oxidizing species in these reactions. researchgate.net The addition of this compound chloride to the reaction does not alter the rate, indicating that the cation's primary role is as a carrier for the tribromide ion. researchgate.net

Mechanistic pathways diverge based on the diol's structure:

Vicinal Diols : For diols with adjacent hydroxyl groups (e.g., ethanediol), the oxidation proceeds via a mechanism involving glycol-bond fission. This results in the cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons, yielding carbonyl compounds. researchgate.net Isotope labeling studies using [1,1,2,2-²H₄] ethanediol showed the absence of a primary kinetic isotope effect, which supports a mechanism where the C-H bond is not broken in the rate-determining step. researchgate.net

Non-Vicinal Diols : In contrast, diols where the hydroxyl groups are not on adjacent carbons are oxidized through a different pathway. The mechanism for these substrates involves a hydride ion transfer from the alcohol to the oxidant. This process results in the formation of hydroxycarbonyl compounds rather than cleavage of the carbon chain. researchgate.net

A substantial solvent isotope effect is observed, further implicating the role of solvent molecules in the reaction mechanism. researchgate.net

Catalysis in Deep Eutectic Solvents (DES) Featuring this compound

Deep Eutectic Solvents (DES) represent a class of ionic solvents that are typically formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). These mixtures have a melting point that is significantly lower than that of their individual components. researchgate.netulakbim.gov.tr this compound chloride (BTMAC) is a versatile HBA used in the formulation of various catalytically active DES.

Role of this compound Chloride in DES Formulations

In the formation of DES, this compound chloride (BTMAC) acts as a quaternary ammonium salt, serving as the hydrogen bond acceptor (HBA). researchgate.netulakbim.gov.tr It is combined with various hydrogen bond donors (HBDs), typically organic acids or alcohols, to form a eutectic mixture through hydrogen bonding interactions. researchgate.netmdpi.com The interaction, primarily between the chloride ion of BTMAC and the hydrogen donor group (e.g., -OH or -COOH) of the HBD, disrupts the crystal lattice of the individual components, leading to a significant depression in the freezing point. researchgate.netmdpi.com

Common HBDs paired with BTMAC include:

p-Toluene sulfonic acid (PTSA) researchgate.netulakbim.gov.trresearchgate.net

Citric acid (CA) researchgate.netulakbim.gov.tr

Oxalic acid (OX) researchgate.netulakbim.gov.tr

Ethylene glycol rsc.orgrsc.org

The choice of HBD and the molar ratio between BTMAC and the HBD are critical in determining the physical and chemical properties of the resulting DES, such as viscosity, conductivity, and acidity, which in turn influence its catalytic performance. researchgate.netulakbim.gov.tr For instance, DES formulated with strong Brønsted acids like PTSA can function as effective acid catalysts. researchgate.net

Catalytic Efficiency of BTMA-Based DES in Organic Reactions

DES formulated with this compound chloride have demonstrated significant potential as dual solvent-catalyst systems in various organic reactions, particularly in esterification. researchgate.netulakbim.gov.trresearchgate.net The acidic nature of the HBD component often provides the catalytic activity, while the DES medium facilitates the reaction.

In a study on the esterification of acetic acid with butanol, several BTMAC-based DES were synthesized and their catalytic activities were compared. The DES formed from BTMAC and p-toluene sulfonic acid (PTSA) exhibited the highest catalytic performance. researchgate.netulakbim.gov.tr Further research has explored the use of BTMAC-PTSA systems in the esterification of lauric acid with ethanol (B145695), confirming their catalytic utility. researchgate.net The efficiency of these systems is influenced by parameters such as catalyst loading, reaction temperature, and the molar ratio of reactants. researchgate.net

Below is a data table summarizing the catalytic performance of different BTMAC-based DES in esterification reactions.

| DES Composition (HBA:HBD) | Reaction | Conversion/Yield | Reference |

|---|---|---|---|

| BTMAC: p-Toluene sulfonic acid (PTSA) | Esterification of acetic acid and butanol | 79% conversion | researchgate.net |

| BTMAC: Citric acid (CA) | Esterification of acetic acid and butanol | Lower than BTMAC:PTSA | researchgate.net |

| BTMAC: Oxalic acid (OX) | Esterification of acetic acid and butanol | Lower than BTMAC:PTSA | researchgate.net |

| BAC-PTSA, BAC-2PTSA, BAC-3PTSA | Esterification of ethanol and lauric acid | Data discussed qualitatively | researchgate.net |

These findings highlight that BTMAC-based DES can serve as efficient and reusable catalytic systems, aligning with the principles of green chemistry by acting as both the solvent and the catalyst, thereby simplifying reaction work-up and reducing waste. researchgate.net

Reaction Mechanisms and Kinetic Studies Involving Benzyltrimethylammonium

Kinetic Analysis of Benzyltrimethylammonium-Catalyzed Reactions

Kinetic analysis provides quantitative insights into how reaction rates are influenced by various factors. This understanding is fundamental to controlling and improving chemical processes.

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and certain constants. pbworks.com The order of a reaction with respect to a particular reactant is the exponent of its concentration term in the rate law, and these orders must be determined experimentally. pbworks.comyoutube.com

In the oxidation of substituted benzaldehydes by this compound chlorobromate (BTMACB), studies have shown that the reaction is first order with respect to both the benzaldehyde (B42025) and the BTMACB. nih.gov Similarly, the oxidation of various diols by this compound tribromide (BTMAB) is first-order with respect to BTMAB. researchgate.net However, the kinetics with respect to the diol are more complex, following a Michaelis-Menten type model, which suggests the formation of a pre-equilibrium complex between the diol and the oxidant. researchgate.net

The rate law for the oxidation of benzaldehydes by BTMACB can be expressed as: Rate = k[Benzaldehyde][BTMACB]

This indicates that the rate of reaction is directly proportional to the concentration of both reactants.

Several external parameters can significantly influence the rate of this compound-involved reactions.

Temperature: The rate of chemical reactions generally increases with temperature. Studies on the degradation of this compound hydroxide (B78521) have demonstrated this dependence, with degradation rates increasing at higher temperatures (80°C to 160°C). researchgate.net

Concentration: As established in the rate law, reactant concentration plays a direct role in reaction velocity. In the degradation of BTMA, varying the initial cation concentration at a constant temperature resulted in different degradation rates. researchgate.net

Solvent Polarity: The polarity of the solvent can affect reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. In the oxidation of benzaldehydes by BTMACB in aqueous acetic acid, the reaction rate was found to increase as the polarity of the solvent increased. nih.gov This suggests that the transition state is more polar than the reactants.

The following interactive table summarizes the effect of temperature on the degradation rate of 0.1M this compound (BTMA) in 2M Potassium Hydroxide (KOH). researchgate.net

| Temperature (°C) | Degradation Rate |

| 80 | Slow (Half-life of ~4 years) |

| 120 | Moderate |

| 140 | Fast |

| 160 | Very Fast |

Data sourced from degradation studies of BTMA. researchgate.net

In the nitroaldol condensation (Henry reaction) catalyzed by this compound hydroxide, modifying reaction parameters such as the solvent system was crucial. Running the reaction using an excess of the nitroalkane as the solvent, instead of a water and THF mixture, led to almost quantitative yields in significantly shorter reaction times. tandfonline.com

Elucidation of Reaction Mechanisms

Elucidating the step-by-step sequence of a chemical reaction, known as the reaction mechanism, is a key goal of kinetic studies.

Hydride transfer, the transfer of a hydrogen atom with its two bonding electrons (H⁻), is a common step in many oxidation-reduction reactions. nih.gov In the oxidation of non-vicinal diols by this compound tribromide, the proposed mechanism involves a hydride ion transfer from the diol to the oxidant. researchgate.net This is similar to the mechanism observed for the oxidation of monohydric alcohols. researchgate.net The positive value of the reaction constant (eta) in the oxidation of substituted benzaldehydes by BTMACB suggests the formation of an electron-deficient reaction center in the rate-determining step, which is consistent with a hydride transfer mechanism. nih.gov

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms. libretexts.org It involves replacing an atom in a reactant with one of its heavier isotopes and measuring the resulting change in the reaction rate. wikipedia.org A significant change in rate (a primary KIE) typically indicates that the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. libretexts.orgosti.gov

In the oxidation of benzaldehyde, replacing the aldehydic hydrogen with deuterium (B1214612) ([²H]benzaldehyde or PhCDO) resulted in a substantial primary kinetic isotope effect. nih.gov This observation provides strong evidence that the C-H bond of the aldehyde group is cleaved in the rate-determining step, supporting the proposed hydride transfer mechanism. nih.gov

Conversely, the oxidation of [1,1,2,2-²H₄] ethanediol by this compound tribromide showed the absence of a primary kinetic isotope effect. researchgate.net This indicates that the C-H bonds are not broken in the rate-determining step. This finding, along with other evidence, led to the proposal of a mechanism involving glycol-bond fission for vicinal diols, rather than hydride transfer. researchgate.net

Identifying transient intermediates and characterizing the high-energy transition state are crucial for a complete mechanistic picture. While direct observation of these species is often challenging, their existence and properties can be inferred from kinetic data and computational studies.

In reactions exhibiting Michaelis-Menten kinetics, such as the oxidation of diols with BTMAB, the kinetic behavior itself implies the formation of an intermediate complex prior to the rate-limiting step. researchgate.net

Computational modeling has been used to investigate the degradation of this compound. Density functional theory (DFT) calculations have been employed to determine the energy barriers (activation energies) for different degradation pathways, such as aryl-ether cleavage in the polymer backbone of certain anion exchange membranes versus nucleophilic substitution at the benzylic position of the BTMA group. researchgate.net These calculations help to characterize the transition states of competing reaction pathways and predict the most likely degradation mechanism. For instance, in one study, the computed barrier for hydroxide-initiated aryl-ether cleavage was lower than that for the nucleophilic substitution on the BTMA cation, suggesting the former as a more facile degradation pathway under the studied conditions. researchgate.net

Degradation Mechanisms of this compound Moieties

The chemical stability of the this compound (BTMA) cation, particularly in alkaline environments, is a critical factor for its application in technologies such as anion exchange membranes (AEMs) for fuel cells and electrolyzers. acs.orgacs.orgresearchgate.net Understanding the mechanisms through which BTMA degrades is essential for designing more durable materials. Degradation primarily involves the cleavage of the covalent bonds within the BTMA moiety, driven by nucleophilic attack from hydroxide ions.

Alkaline Stability Studies of Cationic Functional Groups

The this compound cation is a frequently used functional group in AEMs and has been a benchmark for stability studies. acs.orgrsc.org Research has shown that its stability is significantly influenced by temperature, hydroxide concentration, and the physical state of the material (e.g., in solution vs. attached to a polymer backbone).

Early assessments suggested that BTMA had limited stability in alkaline conditions, which was a significant concern for the long-term performance of electrochemical devices. researchgate.net However, more recent and refined experimental methods have demonstrated that BTMA is considerably more stable than previously reported. researchgate.net A key study developed a standardized method for quantifying cation degradation at elevated temperatures and high pH, revealing that BTMA has a half-life of approximately 4 years at 80°C. researchgate.net This finding suggests that under certain operating conditions, BTMA's stability may be sufficient for various applications.

Experimental studies have quantified the degradation rates of BTMA under various conditions. The data below summarizes the percentage of BTMA remaining after being subjected to a 2M potassium hydroxide (KOH) solution at different temperatures over time.

This table presents kinetic data on the degradation of 0.1M this compound in 2M KOH at various temperatures, adapted from experimental findings. researchgate.net

Computational studies, often employing density functional theory (DFT), have provided deeper insights into the intrinsic stability of the BTMA group. These studies compare the energy barriers required for different degradation reactions to occur. For instance, in polyaromatic membranes functionalized with BTMA, the stability of the cation is often compared to the stability of the polymer backbone itself. acs.orgresearchgate.net Research has shown that the degradation of the BTMA functional group is often the life-limiting factor, as the energy required to break down wholly aromatic polymer backbones is significantly higher. acs.org

Analysis of Cleavage Pathways (e.g., Sₙ2 Reaction, Nucleophilic Aromatic Substitution)

The degradation of this compound in alkaline media proceeds through specific chemical reactions, primarily nucleophilic attack by hydroxide ions (OH⁻). The main cleavage pathways identified are bimolecular nucleophilic substitution (Sₙ2) and, in the context of the larger polymer structures it is part of, nucleophilic aromatic substitution (SₙAr).

Sₙ2 Reaction: The predominant degradation pathway for the BTMA cation itself is an Sₙ2 reaction. researchgate.netresearchgate.net In this mechanism, a hydroxide ion acts as a nucleophile and attacks the benzylic carbon (the carbon atom attached to both the benzene (B151609) ring and the nitrogen atom). This attack leads to the displacement of trimethylamine (B31210), a stable molecule, which acts as the leaving group. The products of this reaction are benzyl (B1604629) alcohol and trimethylamine.

Computational modeling has been instrumental in quantifying the energetics of this pathway. The transition state barrier for the Sₙ2 attack at the benzylic carbon has been calculated to be approximately 90.8 kJ/mol. acs.orgresearchgate.net Another study calculated the transition state barrier to be 23.3 kcal/mol (approx. 97.5 kJ/mol) at 160°C. researchgate.net This is considered the dominant degradation pathway for the BTMA group because the alternative Sₙ2 attack on one of the methyl groups has a higher calculated energy barrier (25.1 kcal/mol or approx. 105 kJ/mol). researchgate.net

Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution is another potential degradation pathway, although it typically involves the aromatic ring to which the BTMA group is attached rather than the cation itself. acs.org This pathway becomes particularly relevant when the BTMA group is part of a larger polymer structure, such as a poly(arylene ether) membrane. acs.orgresearchgate.net In the SₙAr mechanism, a nucleophile (OH⁻) attacks an electron-deficient carbon atom on the aromatic ring, leading to the displacement of a leaving group.

In the context of BTMA-functionalized polymers, the positively charged quaternary ammonium (B1175870) group acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic attack. If the polymer backbone contains susceptible linkages, such as aryl-ether bonds, these can be cleaved via an SₙAr-type mechanism. Computational studies have shown that the energy barrier for hydroxide-initiated aryl-ether cleavage can be lower than that for the Sₙ2 degradation of the BTMA group itself, making it a more favorable degradation pathway in certain polymer architectures. acs.orgresearchgate.net

The following table summarizes the calculated energy barriers for different degradation pathways in BTMA-functionalized polyaromatic systems.

This table compares the activation energy barriers for key degradation pathways in BTMA-functionalized polyaromatics, based on computational modeling. acs.orgresearchgate.net

Advanced Spectroscopic and Analytical Characterization of Benzyltrimethylammonium Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation and study of molecular dynamics of benzyltrimethylammonium and its derivatives.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for verifying the molecular structure of this compound salts. The spectra are characterized by distinct signals corresponding to the aromatic, benzylic, and methyl groups within the cation.

In ¹H NMR, the protons on the phenyl group typically appear as a multiplet in the aromatic region (around 7.5-7.6 ppm). The two methylene (B1212753) protons of the benzyl (B1604629) group (Ar-CH₂-N⁺) are chemically equivalent and deshielded by the adjacent quaternary nitrogen and the aromatic ring, resulting in a characteristic singlet peak around 4.7 ppm. The nine equivalent protons of the three methyl groups attached to the nitrogen (N⁺-(CH₃)₃) also produce a sharp singlet, typically observed further upfield around 3.1 ppm.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The spectrum shows distinct signals for the carbons of the phenyl ring, the benzylic methylene carbon, and the methyl carbons. The chemical shifts are influenced by the electron-withdrawing effect of the positively charged nitrogen atom. The application of ¹³C-labeled benzylammonium salts has also been instrumental in studying the mechanisms of molecular rearrangements.

Below is a summary of typical NMR chemical shifts for this compound compounds, such as the bromide salt, in a common deuterated solvent.

Typical ¹H and ¹³C NMR Chemical Shifts for this compound Cation

| Nucleus | Group | Typical Chemical Shift (δ, ppm) | Reference Solvent |

|---|---|---|---|

| ¹H | Aromatic (C₆H₅) | ~7.54 - 7.61 | DMSO-d₆ |

| ¹H | Benzylic (CH₂) | ~4.70 | DMSO-d₆ |

| ¹H | Methyl (N(CH₃)₃) | ~3.11 | DMSO-d₆ |

| ¹³C | Aromatic (C-ipso) | ~129.5 | CDCl₃ |

| ¹³C | Aromatic (C-ortho/meta/para) | ~129 - 133 | CDCl₃ |

| ¹³C | Benzylic (CH₂) | ~67.5 | CDCl₃ |

| ¹³C | Methyl (N(CH₃)₃) | ~53.0 | CDCl₃ |

Deuterium (B1214612) (²H) NMR spectroscopy is a specialized technique used to investigate molecular dynamics, such as rotational motion and conformational changes. Unlike ¹H NMR, which focuses on chemical shifts and coupling constants for structure, ²H NMR analyzes the quadrupolar interaction of the deuterium nucleus (spin = 1) with its local electric field gradient. Changes in the orientation of a carbon-deuterium (C-D) bond due to molecular motion cause significant changes in the resulting ²H NMR spectral lineshape.

For this compound, selective deuteration at specific positions—for instance, on the phenyl ring, the benzylic methylene group, or the methyl groups—would allow for the targeted study of the dynamics of these molecular fragments. By analyzing the ²H NMR spectra over a range of temperatures, researchers can characterize the rate and nature of motions, such as:

Rotation of the phenyl group around the C-C bond.

Torsional motions of the benzylic CH₂ group.

Rotational dynamics of the trimethylammonium headgroup.

While a powerful tool for studying polymers and biological systems, site-specific deuterium labeling is required, as the natural abundance of ²H is very low (0.016%).

Vibrational Spectroscopy

Vibrational spectroscopy techniques, particularly FTIR, are essential for identifying functional groups and monitoring the chemical stability of compounds.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying the characteristic functional groups within the this compound structure. The IR spectrum displays absorption bands corresponding to the vibrational modes of specific chemical bonds.

Key characteristic absorption bands for this compound include:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: From the methyl and methylene groups, appearing in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are indicative of the benzene (B151609) ring.

C-N Stretching: Vibrations associated with the C-N bonds of the quaternary ammonium (B1175870) group.

CH₂ Bending: A characteristic absorption for the benzylic methylene group is expected around 1470 cm⁻¹.

FTIR is also a valuable tool for monitoring the degradation of materials containing the BTMA cation. For example, in studies of anion-exchange membranes, FTIR can be used to track the cleavage of chemical bonds in the polymer backbone or the degradation of the BTMA functional group itself when exposed to alkaline conditions.

Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 3000 - 2850 | C-H Stretch | -CH₃ and -CH₂- |

| 1600 - 1450 | C=C Stretch (in-ring) | Aromatic Ring |

| ~1470 | CH₂ Scissoring/Bending | Benzylic Methylene |

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of the parent ion and its fragments. For this compound, the cation itself is analyzed. The molecular ion has a calculated exact mass of 150.1283 m/z.

When subjected to fragmentation, such as in tandem mass spectrometry (MS/MS) or through in-source fragmentation, the this compound cation breaks apart in predictable ways. The most prominent fragmentation pathway for many benzyl-containing compounds involves the cleavage of the benzylic C-N bond. This process is highly favored because it leads to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 . This ion often rearranges to the even more stable, aromatic tropylium ion, making the m/z 91 peak the base peak (most intense peak) in the spectrum.

Another significant fragment corresponds to the trimethylaminomethyl radical loss, resulting in the tropylium ion. A fragment at m/z 58 is also commonly observed, which corresponds to the trimethyliminium ion ([CH₂=N(CH₃)₂]⁺).

Common Fragments of this compound in Mass Spectrometry

| m/z Value | Proposed Fragment Ion Structure | Notes |

|---|---|---|

| 150 | [C₆H₅CH₂N(CH₃)₃]⁺ | Molecular Ion |

| 91 | [C₇H₇]⁺ | Benzyl or Tropylium cation; often the base peak. |

| 65 | [C₅H₅]⁺ | Fragment from the tropylium ion. |

| 58 | [CH₂N(CH₃)₂]⁺ | Trimethyliminium ion. |

Future Directions and Emerging Research Areas

Development of Novel Benzyltrimethylammonium-Based Reagents and Catalysts

The this compound structure is a cornerstone in the development of new reagents and catalysts, particularly in phase-transfer catalysis and transition-metal-catalyzed cross-coupling reactions.

Phase-Transfer Catalysis: this compound salts, such as the chloride and hydroxide (B78521) variants, are well-established phase-transfer catalysts (PTCs). nbinno.comguidechem.com Their amphiphilic nature, combining a hydrophilic quaternary ammonium (B1175870) group with lipophilic benzyl (B1604629) and methyl groups, allows them to transport reactive anions from an aqueous phase into an organic phase. nbinno.comnbinno.com This facilitates reactions between otherwise immiscible reactants, often leading to faster reaction rates, milder reaction conditions, and higher yields. nbinno.combiomedres.usbiomedres.us Future research is focused on developing novel supported phase-transfer catalysts, where the this compound moiety is immobilized on a solid support. This approach aims to simplify catalyst recovery and recycling, enhancing the economic and environmental viability of these processes. biomedres.us